molecular formula C22H21BrN2O4S B319136 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319136
M. Wt: 489.4 g/mol
InChI Key: NTJIRWKFTOEKDH-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a sulfonyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:

    Formation of 4-bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromo-2-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-bromo-2-methylphenoxy)acetic acid.

    Amidation: The 2-(4-bromo-2-methylphenoxy)acetic acid is then reacted with 4-[(methylanilino)sulfonyl]aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromo group.

    Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids or aldehydes.

    Reduction Reactions: Products with reduced sulfonyl groups, such as sulfides or thiols.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
  • 2-(4-fluoro-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
  • 2-(4-iodo-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the bromo group, which can undergo specific substitution reactions that are not possible with other halogens. Additionally, the combination of the phenoxy and sulfonyl groups provides a distinct chemical environment that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21BrN2O4S/c1-16-14-17(23)8-13-21(16)29-15-22(26)24-18-9-11-20(12-10-18)30(27,28)25(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

NTJIRWKFTOEKDH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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